molecular formula C10H11NO3 B14802637 1-Methoxy-3-methyl-5-(2-nitroethenyl)benzene

1-Methoxy-3-methyl-5-(2-nitroethenyl)benzene

Katalognummer: B14802637
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: YNVDUNSZIXLWIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-3-methyl-5-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, characterized by the presence of methoxy, methyl, and nitroethenyl groups attached to the benzene ring

Vorbereitungsmethoden

The synthesis of 1-Methoxy-3-methyl-5-(2-nitroethenyl)benzene typically involves the nitration of 1-Methoxy-3-methylbenzene followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and condensation processes, utilizing advanced equipment to maintain reaction efficiency and safety.

Analyse Chemischer Reaktionen

1-Methoxy-3-methyl-5-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or methyl groups are replaced by other substituents under specific conditions.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-3-methyl-5-(2-nitroethenyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research studies explore its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Wirkmechanismus

The mechanism of action of 1-Methoxy-3-methyl-5-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-3-methyl-5-(2-nitroethenyl)benzene can be compared with similar compounds such as:

    1-Methoxy-3-methylbenzene: Lacks the nitroethenyl group, resulting in different chemical properties and reactivity.

    1-Methoxy-2-(2-nitroethenyl)benzene: Similar structure but with the nitroethenyl group in a different position, leading to variations in reactivity and applications.

    1,2,3-Trimethoxy-5-(methoxymethyl)benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

1-methoxy-3-methyl-5-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h3-7H,1-2H3

InChI-Schlüssel

YNVDUNSZIXLWIE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC)C=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.